4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione
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Overview
Description
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione is an organic compound with a complex structure that includes a quinazoline core, a chlorophenoxy group, and a thione moiety
Preparation Methods
The synthesis of 4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenol with 4-nitrophenylamine to form 4-(4-chlorophenoxy)aniline. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate .
Chemical Reactions Analysis
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For example, it may inhibit tyrosine kinases or other enzymes involved in cell proliferation and survival, thereby exerting anticancer effects .
Comparison with Similar Compounds
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione can be compared with similar compounds such as:
4-(4-chlorophenoxy)phenylamine: This compound shares a similar structure but lacks the quinazoline and thione moieties.
2-aminobenzothiazole: This compound contains the benzothiazole core but lacks the chlorophenoxy and phenylamino groups.
4-chlorophenol: This is a simpler compound with only the chlorophenoxy group.
The uniqueness of 4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione lies in its combination of these functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C20H14ClN3OS |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C20H14ClN3OS/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19-17-3-1-2-4-18(17)23-20(26)24-19/h1-12H,(H2,22,23,24,26) |
InChI Key |
QHWVFMOLFGCFTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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